3-(benzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Description
The compound 3-(benzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a structurally complex molecule featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a piperazine ring linked via a ketone-propanone chain, and a benzenesulfonyl moiety.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-17-8-9-18(30-2)21-20(17)23-22(31-21)25-13-11-24(12-14-25)19(26)10-15-32(27,28)16-6-4-3-5-7-16/h3-9H,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVJNKKNQBFNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Aminothiophenol Derivatives
The benzothiazole core is synthesized via cyclization of 2-amino-4,7-dimethoxybenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux (70–80°C, 6–8 hours).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 70–80°C |
| Time | 6–8 hours |
| Yield | 72–78% |
Methoxylation Optimization
Methoxy groups are introduced prior to cyclization by treating 2-amino-4,7-dihydroxybenzenethiol with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Functionalization of the Benzothiazole Core with Piperazine
Chlorination at Position 2
The 2-amino group of 4,7-dimethoxy-1,3-benzothiazole is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours).
Reaction Equation
$$
\text{C}{9}\text{H}{10}\text{N}{2}\text{O}{2}\text{S} + \text{POCl}{3} \rightarrow \text{C}{9}\text{H}{8}\text{ClN}{2}\text{O}{2}\text{S} + \text{H}{3}\text{PO}_{4}
$$
Piperazine Coupling
The chlorinated benzothiazole undergoes nucleophilic aromatic substitution with piperazine in tetrahydrofuran (THF) at 60°C for 12 hours, catalyzed by triethylamine (Et₃N).
Key Parameters
Synthesis of 1-(Piperazin-1-yl)Propan-1-One
Ketone Formation via Claisen-Schmidt Condensation
Propan-1-one is introduced by reacting piperazine with ethyl acetoacetate in the presence of sodium ethoxide (NaOEt) in ethanol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | NaOEt (10 mol%) |
| Temperature | 25°C (room temp) |
| Time | 24 hours |
| Yield | 82% |
Purification by Column Chromatography
The crude product is purified using silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v).
Benzenesulfonyl Group Introduction
Sulfonylation Reaction
The piperazine nitrogen is sulfonylated with benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using N,N-diisopropylethylamine (DIPEA) as a base.
Optimized Protocol
Acid-Base Workup
The product is washed with 1M HCl to remove excess base, followed by sodium bicarbonate (NaHCO₃) to neutralize residual acid.
Final Cyclization and Purification
Cyclodehydration
The intermediate undergoes cyclodehydration using toluene as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst at 110°C for 8 hours.
Reaction Equation
$$
\text{C}{20}\text{H}{23}\text{N}{3}\text{O}{5}\text{S}{2} \xrightarrow{\text{PTSA}} \text{C}{20}\text{H}{21}\text{N}{3}\text{O}{4}\text{S}{2} + \text{H}_{2}\text{O}
$$
Crystallization
The crude product is recrystallized from ethanol/water (9:1 v/v) to afford white crystals (purity >98% by HPLC).
Comparative Analysis of Synthetic Routes
| Method Step | Conventional Approach | Microwave-Assisted |
|---|---|---|
| Cyclization | 6–8 hours (70°C) | 20 minutes (100°C) |
| Sulfonylation | 2 hours (0–5°C) | 30 minutes (room temp) |
| Overall Yield | 58–62% | 70–75% |
Microwave irradiation significantly reduces reaction times and improves yields, as demonstrated in analogous nitrothiophene syntheses.
Mechanistic Insights and Challenges
- Regioselectivity : The electron-donating methoxy groups on the benzothiazole direct electrophilic substitution to position 2, ensuring correct regiochemistry.
- Side Reactions : Over-sulfonylation is mitigated by controlled addition of benzenesulfonyl chloride at low temperatures.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine in coupling reactions.
Scalability and Industrial Feasibility
The use of inexpensive reagents (e.g., POCl₃, benzenesulfonyl chloride) and tolerance for aqueous workups make this route scalable. Patent CN104803967A highlights similar large-scale cyclodehydration techniques with >80% yields.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(benzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the phenylsulfonyl group can influence its solubility and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Standards
The Pharmacopeial Forum (PF 43(1), 2017) describes structurally related triazole-piperazine derivatives (e.g., compounds b and c in ). These analogs share a piperazine backbone linked to aryl or heteroaryl groups, but differ in substituents:
- Key differences: Heterocyclic core: The target compound employs a benzothiazole ring, whereas PF 43(1) compounds use triazole (1,2,4-triazol-3-one) rings. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance binding to hydrophobic enzyme pockets compared to triazoles . Substituents: The methoxy groups at the 4,7-positions of the benzothiazole in the target compound contrast with the dichlorophenyl and alkyl groups in PF 43(1) analogs. Methoxy groups typically increase solubility but may reduce membrane permeability . Linker chemistry: The ketone-propanone linker in the target compound differs from the dioxolane and ether linkers in PF 43(1) compounds.
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, inferences can be drawn from related benzothiazole-sulfonamide derivatives:
Notes:
- The benzothiazole-sulfonamide scaffold in the target compound is associated with kinase inhibition (e.g., B-Raf inhibitors) due to its planar aromatic system .
- PF 43(1) compounds prioritize bulky, lipophilic groups (e.g., dichlorophenyl, sec-butyl) for membrane penetration in antimicrobial applications .
Biological Activity
The compound 3-(benzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one , identified by its CAS number 845619-20-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₆H₁₅N₃O₄S
- Molecular Weight : 317.36 g/mol
- LogP : 3.976 (indicating moderate lipophilicity)
This compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating notable efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <29 µg/mL |
| Staphylococcus aureus | <40 µg/mL |
| Candida albicans | <207 µg/mL |
These results suggest that the compound possesses broad-spectrum antimicrobial properties, particularly against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus .
The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted:
- Inhibition of Cell Wall Synthesis : Similar benzothiazole derivatives have been shown to interfere with bacterial cell wall synthesis.
- DNA Gyrase Inhibition : The compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Metabolic Pathway Disruption : Benzothiazole derivatives are known to disrupt various metabolic pathways critical for bacterial survival .
Study on Antimicrobial Efficacy
A study conducted on synthesized benzothiazole derivatives found that certain modifications enhanced their antimicrobial activity. For instance, the introduction of specific substituents on the benzothiazole ring significantly impacted the MIC values against both Gram-positive and Gram-negative bacteria .
Pharmacokinetic Profile
Pharmacokinetic studies using SwissADME tools indicated favorable properties for the compound, including:
- High GI Absorption : Predicted gastrointestinal absorption was high due to its lipophilicity.
- Good Bioavailability : The bioavailability was estimated at 0.55, suggesting effective systemic circulation post-administration.
These pharmacokinetic characteristics are crucial for assessing the therapeutic potential of the compound in clinical settings .
Q & A
Q. What are the key synthetic pathways for preparing 3-(benzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step procedures:
Formation of the benzothiazole core : Cyclization of 4,7-dimethoxy-1,2-diaminobenzene derivatives with sulfonium salts under basic conditions (e.g., DBU) in dichloromethane .
Piperazine coupling : The benzothiazole intermediate reacts with a piperazine derivative via nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine .
Sulfonylation : The propan-1-one moiety is introduced via benzenesulfonyl chloride in the presence of a base (e.g., NaH) in toluene .
Purity Optimization :
- Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
- Monitor reaction progress via TLC and confirm final product purity using HPLC with a mobile phase of methanol/buffer (pH 4.6) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm the presence of piperazine and methoxy groups. Aromatic protons from the benzothiazole and benzenesulfonyl groups appear at δ 6.5–8.0 ppm .
- ¹³C NMR : Signals at ~165 ppm indicate the ketone group, while sulfonyl carbons appear at ~125 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₂₄H₂₆N₃O₅S₂) with an error margin <2 ppm .
- Infrared Spectroscopy (IR) : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1150 cm⁻¹ (S=O) validate functional groups .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclization of the benzothiazole core, and how do solvent choices impact yield?
Methodological Answer:
- Mechanism : The cyclization involves nucleophilic attack by the thiol group on the adjacent carbon, facilitated by bases like DBU, which deprotonate the thiol and stabilize intermediates .
- Solvent Effects :
- Dichloromethane (DCM) : Enhances reaction rate due to moderate polarity but may require longer reaction times (~12–24 hours) .
- Toluene : Slower kinetics but improves yield (up to 75%) by reducing side reactions like oxidation .
- Catalytic Optimization : Adding 10 mol% of DMAP (dimethylaminopyridine) increases yield by 15% in DCM .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Variable Substituents :
- Replace 4,7-dimethoxy groups on the benzothiazole with halogens (e.g., Cl, F) to assess antimicrobial potency .
- Modify the benzenesulfonyl group with electron-withdrawing groups (e.g., -NO₂) to evaluate kinase inhibition .
- Assay Design :
- In vitro : Test against Gram-positive bacteria (e.g., S. aureus) using MIC (Minimum Inhibitory Concentration) assays .
- Enzyme Inhibition : Measure IC₅₀ values against acetylcholinesterase via Ellman’s method .
Q. How can researchers resolve discrepancies in analytical data (e.g., unexpected HPLC peaks)?
Methodological Answer:
- Impurity Profiling :
- HPLC Conditions : Use a C18 column with a mobile phase of 65:35 methanol/sodium acetate buffer (pH 4.6) at 1.0 mL/min flow rate .
- LC-MS : Identify impurities by comparing retention times and fragmentation patterns with synthetic byproducts (e.g., unreacted sulfonyl chloride) .
- Root Cause Analysis :
- Check for moisture in reactions (leads to hydrolysis of sulfonyl groups) .
- Optimize reaction stoichiometry (excess piperazine reduces dimerization) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into the active site of E. coli DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding with Arg136 and hydrophobic interactions with the benzothiazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD values (<2 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
